molecular formula C8H4ClF3O2 B3051585 4-(Trifluoromethyl)phenyl carbonochloridate CAS No. 34857-66-4

4-(Trifluoromethyl)phenyl carbonochloridate

Cat. No.: B3051585
CAS No.: 34857-66-4
M. Wt: 224.56 g/mol
InChI Key: LCISOMFIAQECOH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl carbonochloridate is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of phenyl carbonochloridate, where a trifluoromethyl group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)phenyl carbonochloridate typically involves the reaction of 4-(trifluoromethyl)phenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Trifluoromethyl)phenol+Phosgene4-(Trifluoromethyl)phenyl carbonochloridate+HCl\text{4-(Trifluoromethyl)phenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-(Trifluoromethyl)phenol+Phosgene→4-(Trifluoromethyl)phenyl carbonochloridate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(trifluoromethyl)phenol and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be formed.

    Hydrolysis Product: The primary product of hydrolysis is 4-(trifluoromethyl)phenol.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the substituted product and hydrochloric acid. The trifluoromethyl group enhances the electrophilicity of the carbonochloridate group, facilitating these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)phenyl carbonochloridate is unique due to its specific reactivity profile, which is influenced by the presence of both the trifluoromethyl and carbonochloridate groups. This combination makes it particularly useful in synthetic chemistry for introducing trifluoromethyl groups into aromatic compounds.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl] carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-5(2-4-6)8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCISOMFIAQECOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579534
Record name 4-(Trifluoromethyl)phenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34857-66-4
Record name 4-(Trifluoromethyl)phenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)phenyl carbonochloridate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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